3-((2-Nitrophenyl)amino)-3-phenylpropan-1-ol
Overview
Description
3-((2-Nitrophenyl)amino)-3-phenylpropan-1-ol is an organic compound that features both nitro and amino functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Nitrophenyl)amino)-3-phenylpropan-1-ol typically involves the reaction of 2-nitroaniline with benzaldehyde under specific conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amino group of 2-nitroaniline attacks the carbonyl carbon of benzaldehyde, followed by reduction to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed
Reduction: 3-((2-Aminophenyl)amino)-3-phenylpropan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-((2-Nitrophenyl)amino)-3-phenylpropan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-((2-Nitrophenyl)amino)-3-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
3-((2-Aminophenyl)amino)-3-phenylpropan-1-ol: Similar structure but with an amino group instead of a nitro group.
3-((4-Nitrophenyl)amino)-3-phenylpropan-1-ol: Similar structure but with the nitro group in the para position.
Uniqueness
3-((2-Nitrophenyl)amino)-3-phenylpropan-1-ol is unique due to the presence of both nitro and amino groups on the same molecule, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(2-nitroanilino)-3-phenylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-11-10-13(12-6-2-1-3-7-12)16-14-8-4-5-9-15(14)17(19)20/h1-9,13,16,18H,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKXJSHFFGFJPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)NC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001267926 | |
Record name | Benzenepropanol, γ-[(2-nitrophenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001267926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820603-74-4 | |
Record name | Benzenepropanol, γ-[(2-nitrophenyl)amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820603-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanol, γ-[(2-nitrophenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001267926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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